molecular formula C14H13N3O2 B5910238 N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide

N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide

Cat. No. B5910238
M. Wt: 255.27 g/mol
InChI Key: XBWPZJMPCZZRSM-NHTOTWMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide, also known as FMN, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. FMN is a derivative of nicotinohydrazide, a class of compounds that has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide is not fully understood. However, it is believed that N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide exerts its biological activities by modulating the activity of enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has also been shown to possess antioxidant activity, which may help protect cells from oxidative damage. In addition, N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been shown to possess anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide in lab experiments is its low toxicity. N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been shown to be relatively safe for use in cell culture and animal studies. However, one limitation of using N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide. One area of interest is the development of new synthetic methods for N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide that may improve its solubility and biological activity. Another area of interest is the investigation of N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide's potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, future research may focus on the development of new fluorescent probes based on N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide for the detection of other biomolecules.

Synthesis Methods

N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide can be synthesized by the condensation reaction between 3-(2-furyl)acrolein and nicotinohydrazide. This reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide.

Scientific Research Applications

N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antioxidant, anticancer, and anti-inflammatory activities. N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-11(6-7-13-5-3-9-19-13)16-17-14(18)12-4-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b7-6+,16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWPZJMPCZZRSM-NHTOTWMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide

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